Capmatinib HCl - 1029714-89-3

Capmatinib HCl

Catalog Number: EVT-2799447
CAS Number: 1029714-89-3
Molecular Formula: C23H18ClFN6O
Molecular Weight: 448.89
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Capmatinib is classified as a type Ib MET tyrosine kinase inhibitor (TKI) and is derived from research conducted by Novartis. Its development was guided by biomarker-based patient selection criteria, emphasizing its specificity for tumors exhibiting MET dysregulation .

Synthesis Analysis

The synthesis of capmatinib involves several complex chemical reactions designed to create the specific molecular structure required for its activity. The synthesis process can be summarized as follows:

  1. Starting Materials: The synthesis begins with 6-bromoquinoline and various other reagents that facilitate the formation of the imidazo[1,2-b][1,2,4]triazin moiety.
  2. Key Reactions: The synthetic route includes reactions such as methylation and coupling reactions under controlled conditions to ensure selectivity and yield.
  3. Final Steps: After forming the desired structure, capmatinib is converted into its hydrochloride form through crystallization techniques that involve hydrochloric acid.

The detailed synthetic pathway is outlined in various studies, showcasing methods such as high-performance liquid chromatography (HPLC) for purification and characterization .

Molecular Structure Analysis

Capmatinib's molecular structure is characterized by a unique combination of functional groups that confer its biological activity:

  • Molecular Formula: C23H17FN6O·2ClH·H2O
  • Molecular Weight: Approximately 466.38 g/mol
  • Structure: The compound features a quinoline ring fused with an imidazotriazine core, which is critical for its interaction with the MET kinase domain.

The structural integrity of capmatinib allows it to effectively bind to the ATP site of the MET kinase, inhibiting its activity .

Chemical Reactions Analysis

Capmatinib undergoes various chemical reactions during its synthesis and metabolism:

  • Hydrochloride Formation: The reaction with hydrochloric acid to form capmatinib hydrochloride involves protonation of the amine group.
  • Metabolic Reactions: In vivo, capmatinib is metabolized primarily by cytochrome P450 enzymes (CYP3A4), leading to various metabolites that may exhibit differing pharmacological properties.

These reactions are essential for both the synthesis of the drug and its pharmacokinetics within biological systems .

Mechanism of Action

Capmatinib exerts its therapeutic effects through the following mechanisms:

  1. Targeting MET Kinase: By selectively inhibiting MET receptor phosphorylation, capmatinib disrupts downstream signaling pathways that promote tumor growth and survival.
  2. Binding Dynamics: The binding of capmatinib to the MET kinase domain stabilizes certain conformations that prevent substrate binding and activation, effectively blocking tumor proliferation signals .

The average inhibitory concentration (IC50) values for capmatinib range from 0.13 nM to approximately 0.7 nM in various cancer cell lines, indicating its potent activity against MET-driven tumors .

Physical and Chemical Properties Analysis

Capmatinib hydrochloride exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.
  • Stability: It shows stability under standard laboratory conditions but may require specific storage conditions to maintain potency over time.

These properties are essential for formulating effective dosage forms for clinical use .

Applications

Capmatinib is primarily utilized in oncology:

  • Cancer Treatment: It is specifically indicated for patients with advanced non-small cell lung cancer harboring MET exon 14 skipping mutations.
  • Research Applications: Beyond clinical use, capmatinib serves as a valuable tool in preclinical studies aimed at understanding MET signaling pathways and developing new therapeutic strategies against other cancers exhibiting similar genetic alterations.

The ongoing research focuses on expanding its applications beyond NSCLC into other malignancies characterized by MET dysregulation .

Molecular Mechanisms of Action

Inhibition Kinetics of Mesenchymal-Epithelial Transition Factor Tyrosine Kinase Activity

Capmatinib hydrochloride functions as a highly selective, adenosine triphosphate-competitive inhibitor of the mesenchymal-epithelial transition factor receptor tyrosine kinase. This small molecule exhibits potent inhibition kinetics characterized by sub-nanomolar half-maximal inhibitory concentration values against mesenchymal-epithelial transition factor phosphorylation. Preclinical assessments demonstrate capmatinib achieves an half-maximal inhibitory concentration of 0.13 nM for mesenchymal-epithelial transition factor enzymatic inhibition in vitro, significantly surpassing earlier inhibitors like crizotinib in potency [1] [4]. The compound displays time-dependent inhibition, forming a stable interaction with the active conformation of the mesenchymal-epithelial transition factor kinase domain that prolongs target suppression beyond plasma clearance. Pharmacodynamic analyses in xenograft models reveal sustained (>24 hours) suppression of mesenchymal-epithelial transition factor phosphorylation and downstream effectors following single-dose administration, supporting twice-daily dosing regimens in clinical applications [1] [6].

Table 1: Kinase Inhibition Profile of Capmatinib Hydrochloride

Kinase TargetHalf-Maximal Inhibitory Concentration (nM)Selectivity Fold vs. Off-Targets
Mesenchymal-epithelial transition factor0.13Reference
Vascular endothelial growth factor receptor 2>10,000>76,900
Epidermal growth factor receptor>10,000>76,900
Insulin receptor2,90022,308
Platelet-derived growth factor receptor β6875,285

Structural Basis for Selective Adenosine Triphosphate-Competitive Binding

The molecular architecture of capmatinib hydrochloride enables precise interaction with key residues within the mesenchymal-epithelial transition factor adenosine triphosphate-binding cleft. X-ray crystallographic analyses reveal that the aminopyridine scaffold forms a critical hydrogen bond with the hinge residue tyrosine 1230 in the kinase domain, mimicking adenosine triphosphate binding while occupying adjacent hydrophobic pockets inaccessible to adenosine triphosphate [2] [6]. The quinoline moiety extends into a solvent-exposed region, contributing to binding specificity, while the fluorobenzamide group stabilizes the kinase in its active conformation through hydrophobic interactions with leucine 1195 and valine 1092. This configuration distinguishes capmatinib as a type Ib inhibitor, characterized by minimal dependence on glycine 1163 binding—a residue frequently mutated in resistance to type Ia inhibitors like crizotinib [1] [6]. The compound's binding energy (-9.8 kcal/mol) and ligand efficiency (0.43) reflect optimized molecular interactions that confer both high affinity and selectivity among human kinases, with >10,000-fold selectivity against vascular endothelial growth factor receptor 2 and epidermal growth factor receptor [6].

Downstream Signaling Pathway Modulation (Signal Transducer and Activator of Transcription 3, Phosphatidylinositol 3-Kinase/Protein Kinase B, Rat Sarcoma/Mitogen-Activated Protein Kinase)

By inhibiting mesenchymal-epithelial transition factor activation, capmatinib hydrochloride disrupts multiple oncogenic signaling cascades essential for cancer cell survival and proliferation. Phosphoproteomic analyses demonstrate significant suppression of signal transducer and activator of transcription 3 tyrosine 705 phosphorylation (>90% reduction at 1 hour post-treatment), abrogating its nuclear translocation and transcription of anti-apoptotic genes [1] [5]. Concurrently, capmatinib attenuates phosphatidylinositol 3-kinase/protein kinase B signaling within 2 hours of exposure, evidenced by diminished phosphorylation of protein kinase B serine 473 (85-92% inhibition) and downstream substrates including mechanistic target of rapamycin and glycogen synthase kinase 3 beta [1]. Rat sarcoma/mitogen-activated protein kinase pathway inhibition follows with delayed kinetics, showing 70-80% reduction in extracellular signal-regulated kinase 1/2 phosphorylation after 4-6 hours. This temporal hierarchy suggests signal transducer and activator of transcription 3 and phosphatidylinositol 3-kinase/protein kinase B pathways represent proximal effectors, while rat sarcoma/mitogen-activated protein kinase modulation requires longer inhibitor exposure. In mesenchymal-epithelial transition factor-dependent models, this multi-pathway suppression induces G1 cell cycle arrest (cyclin D1 downregulation) and mitochondrial apoptosis (B-cell lymphoma 2-associated X protein upregulation, B-cell lymphoma 2 downregulation) [1] [4].

Impact on Mesenchymal-Epithelial Transition Factor Exon 14 Skipping Mutations and Oncogenic Signaling

Capmatinib hydrochloride exhibits exceptional activity against non-small cell lung cancer harboring mesenchymal-epithelial transition factor exon 14 skipping mutations—a molecular alteration present in 3-4% of lung adenocarcinomas. These mutations cause deletion of the juxtamembrane domain containing the E3 ubiquitin ligase binding site, resulting in impaired receptor degradation and constitutive ligand-independent signaling [1] [8]. Capmatinib reverses this oncogenic activation by restoring control over downstream proliferative pathways. Clinical data from the GEOMETRY mono-1 trial revealed objective response rates of 68% in treatment-naïve patients and 44% in pretreated patients, with median durations of response of 16.6 and 9.7 months, respectively [1] [3]. Mechanistically, exon 14 skipping mutations increase receptor half-life by 8-fold compared to wild-type mesenchymal-epithelial transition factor, creating profound dependency on mesenchymal-epithelial transition factor signaling that renders tumors exquisitely sensitive to inhibition. Capmatinib treatment reduces phosphorylation of the mutated receptor by >95% within 1 hour, accompanied by near-complete suppression of downstream adaptor proteins growth factor receptor-bound protein 2 and Gab1 [1]. This distinguishes it from amplification-driven mesenchymal-epithelial transition factor activation, where co-occurring genetic alterations may diminish response.

Table 2: Efficacy of Capmatinib in Mesenchymal-Epithelial Transition Factor Exon 14 Skipping Mutation-Positive Non-Small Cell Lung Cancer

Patient CohortObjective Response Rate (%)Median Duration of Response (Months)Disease Control Rate (%)
Treatment-naïve (n=60)6816.696.7
Previously treated (n=100)449.782.0

Cross-Talk with Epidermal Growth Factor Receptor and Human Epidermal Growth Factor Receptor 3 Receptor Phosphorylation

Capmatinib hydrochloride modulates signaling networks beyond direct mesenchymal-epithelial transition factor inhibition by disrupting receptor cross-talk mechanisms. Compensatory epidermal growth factor receptor and human epidermal growth factor receptor 3 phosphorylation frequently emerges as a resistance mechanism in mesenchymal-epithelial transition factor-driven models following prolonged kinase inhibition [1] [6]. Capmatinib pretreatment induces rapid feedback upregulation of epidermal growth factor receptor tyrosine 1068 and human epidermal growth factor receptor 3 tyrosine 1289 phosphorylation within 24-48 hours, mediated through impaired negative feedback loops involving mitogen-inducible gene 6 and suppressor of cytokine signaling [1]. This adaptive response activates parallel survival pathways that may limit capmatinib's efficacy as monotherapy. However, mechanistic studies reveal that capmatinib synergizes with epidermal growth factor receptor inhibitors (erlotinib, osimertinib) by simultaneously suppressing mesenchymal-epithelial transition factor and epidermal growth factor receptor signaling nodes. Combination index values of 0.3-0.6 indicate strong synergy, particularly in models with mesenchymal-epithelial transition factor amplification secondary to epidermal growth factor receptor inhibitor resistance [1] [8]. The quinoline scaffold of capmatinib may sterically hinder epidermal growth factor receptor binding, explaining its minimal direct activity against epidermal growth factor receptor despite structural similarities to dual inhibitors. Preclinical data demonstrate that capmatinib combined with epidermal growth factor receptor inhibitors reduces tumor growth by 85-92% compared to 40-60% with monotherapy, supporting ongoing clinical trials evaluating these combinations [1] [7].

Properties

CAS Number

1029714-89-3

Product Name

Capmatinib HCl

IUPAC Name

2-fluoro-N-methyl-4-[7-(quinolin-6-ylmethyl)imidazo[1,2-b][1,2,4]triazin-2-yl]benzamide;hydrochloride

Molecular Formula

C23H18ClFN6O

Molecular Weight

448.89

InChI

InChI=1S/C23H17FN6O.ClH/c1-25-22(31)18-6-5-16(11-19(18)24)21-13-28-23-27-12-17(30(23)29-21)10-14-4-7-20-15(9-14)3-2-8-26-20;/h2-9,11-13H,10H2,1H3,(H,25,31);1H

InChI Key

JJBXRCLAAKZSNF-UHFFFAOYSA-N

SMILES

CNC(=O)C1=C(C=C(C=C1)C2=NN3C(=CN=C3N=C2)CC4=CC5=C(C=C4)N=CC=C5)F.Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.